methyl 2-(2'-cyclohexyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinolin]-4'-ylcarboxamido)acetate
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Overview
Description
Methyl 2-(2’-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2’-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Spirocyclization: The cyclohexane ring is introduced through a spirocyclization reaction, which involves the formation of a new carbon-carbon bond between the isoquinoline and cyclohexane rings.
Amidation and Esterification:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. Continuous flow reactors and automated synthesis platforms could be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2’-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: It may serve as a lead compound for developing new bioactive molecules with potential therapeutic applications.
Medicine: The compound could be explored for its pharmacological properties, including potential anti-inflammatory, analgesic, or anticancer activities.
Industry: Its structural features may make it useful in the development of new materials or as a building block for complex organic synthesis.
Mechanism of Action
The mechanism of action of methyl 2-(2’-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate would depend on its specific biological target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclohexane-1,3’-isoquinoline] Derivatives: Compounds with similar spirocyclic structures but different substituents.
Isoquinoline Derivatives: Compounds featuring the isoquinoline core but lacking the spirocyclohexane ring.
Uniqueness
Methyl 2-(2’-cyclohexyl-1’-oxo-2’,4’-dihydro-1’H-spiro[cyclohexane-1,3’-isoquinolin]-4’-ylcarboxamido)acetate is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other related compounds.
Properties
Molecular Formula |
C24H32N2O4 |
---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl 2-[(2-cyclohexyl-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carbonyl)amino]acetate |
InChI |
InChI=1S/C24H32N2O4/c1-30-20(27)16-25-22(28)21-18-12-6-7-13-19(18)23(29)26(17-10-4-2-5-11-17)24(21)14-8-3-9-15-24/h6-7,12-13,17,21H,2-5,8-11,14-16H2,1H3,(H,25,28) |
InChI Key |
GBJMBDFBKCSKBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCCC3)C4CCCCC4 |
Origin of Product |
United States |
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